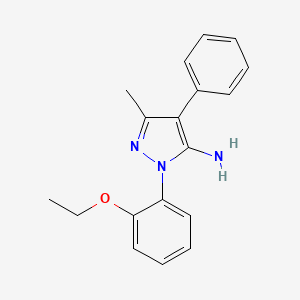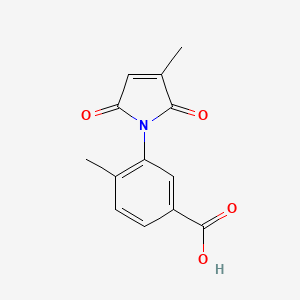
1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with acetophenone to form chalcone, followed by cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, which can significantly alter its chemical reactivity and biological activity.
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-carboxylic acid: The presence of a carboxylic acid group can enhance its solubility and potential for forming salts or esters.
1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-thiol: The thiol group can introduce unique reactivity, particularly in forming disulfide bonds or acting as a nucleophile in various reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-5-methyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-22-16-12-8-7-11-15(16)21-18(19)17(13(2)20-21)14-9-5-4-6-10-14/h4-12H,3,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWWLXUAPMCQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3609938.png)

![N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B3609949.png)

![N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3609963.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3609971.png)
![5-amino-1-benzyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609979.png)
![5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B3609985.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methoxyphenyl)glycinamide](/img/structure/B3609996.png)
![7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)
![3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B3610025.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610033.png)
